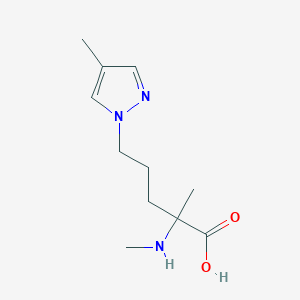
5-Ethynyl-2,4-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C8H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of ethynyl and methoxy groups attached to the pyrimidine ring, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 5-Ethynyl-2,4-dimethoxypyrimidine typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Análisis De Reacciones Químicas
5-Ethynyl-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
5-Ethynyl-2,4-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
5-Ethynyl-2,4-dimethoxypyrimidine can be compared with other similar compounds, such as:
2,4-Dimethoxypyrimidine: This compound lacks the ethynyl group, which significantly alters its chemical properties and reactivity.
5-(2-Chloroethyl)-2,4-dichloropyrimidine: This compound has different substituents, leading to distinct chemical and biological activities.
The presence of the ethynyl group in this compound makes it unique and contributes to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-ethynyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h1,5H,2-3H3 |
Clave InChI |
XLESKJZVDQPHLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)

![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)

amino}-3-oxopentanoate](/img/structure/B13548102.png)



![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
